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Compound of Interest

Compound Name: Methyl 2-isocyanatoacetate

Cat. No.: B043134 Get Quote

Abstract: This technical guide provides a comprehensive examination of methyl 2-
isocyanatoacetate (CAS No: 30988-17-1), a bifunctional reagent of significant utility in modern

organic synthesis and medicinal chemistry. We will dissect its molecular structure,

spectroscopic signature, and characteristic reactivity, with a focus on the electrophilic nature of

the isocyanate moiety. This document is designed for researchers, scientists, and drug

development professionals, offering field-proven insights into its synthesis, handling, and

strategic application. Detailed protocols for its preparation and use in forming critical carbamate

and urea linkages are provided, underscoring its role as a versatile building block for

constructing complex molecules, including peptidomimetics and potent enzyme inhibitors.

Introduction
Methyl 2-isocyanatoacetate is a valuable organic compound that serves as a powerful

building block in synthetic chemistry. It possesses two distinct reactive sites: a highly

electrophilic isocyanate group (-N=C=O) and a methyl ester. This dual functionality allows for

its incorporation into a wide array of molecular architectures. Its primary utility lies in its ability

to react with nucleophiles to form stable carbamate (urethane) and urea linkages, which are

fundamental components of many pharmaceuticals and polymers.

In the realm of drug discovery, methyl 2-isocyanatoacetate and its derivatives are

instrumental in the synthesis of peptidomimetics, where the metabolically labile peptide bond is

replaced by a more robust urea linkage.[1] This strategy enhances the pharmacokinetic profile
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of peptide-based drug candidates. The compound has been specifically utilized in the synthesis

of urea-based calpain inhibitors and cholecystokinin (CCK-B)/gastrin receptor antagonists,

highlighting its direct relevance in developing therapeutically significant molecules.[2][3] This

guide aims to provide a deep, practical understanding of this reagent to enable its effective and

safe use in the laboratory.

Molecular Structure and Physicochemical
Properties
Structure and Bonding
Methyl 2-isocyanatoacetate consists of a glycine methyl ester backbone where the amine has

been converted to an isocyanate. The isocyanate functional group (R−N=C=O) is characterized

by a planar, nearly linear N=C=O linkage.[4] This geometry, combined with the strong

electronegativity of the oxygen and nitrogen atoms, renders the central carbon highly

electrophilic and susceptible to nucleophilic attack. The molecule's canonical SMILES

representation is COC(=O)CN=C=O.[2]

Caption: Molecular structure of methyl 2-isocyanatoacetate.

Physicochemical Properties
A summary of key properties is essential for planning experimental work, including solvent

selection, reaction temperature, and purification methods.

Property Value Reference(s)

CAS Number 30988-17-1 [2][3]

Molecular Formula C₄H₅NO₃ [2][3]

Molecular Weight 115.09 g/mol [2][3]

Boiling Point 73 °C (19 Torr) [2]

Density ~1.13 g/cm³ (Predicted) [2]

Canonical SMILES COC(=O)CN=C=O [2]
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Spectroscopic Characterization (The Analytical
Fingerprint)
Confirming the identity and purity of methyl 2-isocyanatoacetate is critical before its use in

synthesis. Spectroscopic methods provide a definitive fingerprint of the molecule.

Infrared (IR) Spectroscopy
The most prominent and diagnostic feature in the IR spectrum of an isocyanate is the intense,

sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O

group.[5][6] This peak is typically found in a relatively uncluttered region of the spectrum,

making it an unambiguous indicator of the functional group's presence.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the

molecule. The expected chemical shifts provide evidence for the complete molecular structure.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through

fragmentation patterns. The exact mass provides unequivocal confirmation of the elemental

composition.
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Technique Characteristic Signal Expected Value/Region

IR Spectroscopy -N=C=O Asymmetric Stretch
2240–2280 cm⁻¹ (Strong,

Sharp)

¹H NMR -OCH₃ (Singlet) ~3.7-3.8 ppm

-CH₂- (Singlet) ~4.1-4.3 ppm

¹³C NMR C=O (Ester) ~168-170 ppm

-N=C=O ~125-130 ppm

-CH₂- ~45-48 ppm

-OCH₃ ~52-53 ppm

High-Res MS [M]⁺ m/z 115.027

Chemical Reactivity and Mechanistic
Considerations
The synthetic utility of methyl 2-isocyanatoacetate is dominated by the electrophilic character

of the isocyanate carbon. This atom is the primary site for nucleophilic attack by compounds

containing active hydrogen atoms, such as alcohols, amines, and water.[4][9]

Reaction with Nucleophiles
Alcohols (Carbamate Formation): The reaction with alcohols yields carbamates, also known

as urethanes.[9] This reaction is fundamental to polyurethane chemistry and is a reliable

method for linking molecular fragments.[10] While the reaction can proceed without a

catalyst, it is often accelerated by tertiary amines or organometallic compounds.[9] Primary

alcohols are generally more reactive than secondary alcohols.[10]

Amines (Urea Formation): Primary and secondary amines react rapidly with isocyanates to

form substituted ureas.[4][11] This reaction is typically faster and more exothermic than the

corresponding reaction with alcohols, reflecting the higher nucleophilicity of amines.[11]

Water (Hydrolysis): Water reacts with the isocyanate to form an unstable carbamic acid

intermediate, which readily decarboxylates to yield the corresponding primary amine (glycine
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methyl ester) and carbon dioxide gas.[4][12] This is a critical consideration during synthesis

and storage, as moisture will consume the reagent and the resulting CO₂ can cause

pressure buildup in sealed vessels.[13]

Carbamate (Urethane) Formation

Urea Formation Hydrolysis (Decomposition)

Methyl 2-Isocyanatoacetate
(R-NCO)

R-NH-C(=O)-OR'
Carbamate

 + R'-OH
(Alcohol)

R-NH-C(=O)-NR'₂
Urea

 + R'₂NH
(Amine)

R-NH₂ + CO₂

(Amine + Carbon Dioxide)

 + H₂O
(Water)

Click to download full resolution via product page

Caption: Key nucleophilic addition reactions of methyl 2-isocyanatoacetate.

Synthesis and Experimental Protocols
Common Synthetic Routes
The industrial synthesis of isocyanates typically involves the reaction of a primary amine with

phosgene (COCl₂).[4][12] For laboratory-scale preparations, the high toxicity of phosgene gas

necessitates the use of safer, liquid phosgene surrogates such as triphosgene

[bis(trichloromethyl) carbonate].[14] This approach offers a convenient and high-yielding route

to amino acid ester isocyanates under mild conditions.[14]
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Starting Materials

Process Product

Glycine Methyl Ester HCl

Phosgenation Reaction
(Controlled Temperature)

Triphosgene

Base (e.g., NaHCO₃)

Anhydrous Solvent
(e.g., Toluene)

Aqueous Workup
(Quench & Separate)

Purification
(Distillation or Chromatography) Methyl 2-Isocyanatoacetate

Click to download full resolution via product page

Caption: General workflow for the synthesis of methyl 2-isocyanatoacetate.

Protocol: Synthesis of Methyl 2-Isocyanatoacetate via
Triphosgene
This protocol is adapted from established procedures for synthesizing amino acid ester

isocyanates and must be performed with rigorous safety precautions.[14]

Rationale: This method avoids gaseous phosgene by using solid triphosgene, which

generates phosgene in situ. Anhydrous conditions are critical to prevent hydrolysis of the

reagents and product. A base is required to neutralize the HCl generated during the reaction.

Materials:

Glycine methyl ester hydrochloride (1.0 eq)

Triphosgene (0.35 eq)

Anhydrous Toluene
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Saturated aqueous sodium bicarbonate (NaHCO₃)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Setup: Under an inert atmosphere (N₂ or Ar), equip a three-neck round-bottom flask with a

magnetic stirrer, a dropping funnel, and a reflux condenser.

Reagent Preparation: Suspend glycine methyl ester hydrochloride in anhydrous toluene.

In a separate flask, dissolve triphosgene in anhydrous toluene.

Reaction: Cool the amine suspension to 0 °C in an ice bath. Slowly add the triphosgene

solution via the dropping funnel over 30-60 minutes.

Causality: Slow addition is crucial to control the exothermic reaction and the rate of HCl

evolution.

Neutralization & Completion: After the addition is complete, allow the mixture to warm to

room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by

TLC or IR spectroscopy (disappearance of the amine, appearance of the -NCO peak).

Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ to

neutralize excess phosgene and HCl. Separate the organic layer.

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure.

Causality: Complete removal of water is essential before purification to prevent product

degradation.

Purification: Purify the crude product by vacuum distillation to yield pure methyl 2-
isocyanatoacetate.

Protocol: Representative Application - Synthesis of a
Carbamate
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Rationale: This protocol demonstrates the utility of the isocyanate in forming a stable

carbamate linkage with an alcohol. The reaction is typically clean and high-yielding.

Materials:

Methyl 2-isocyanatoacetate (1.0 eq)

Benzyl alcohol (1.0 eq)

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

Setup: In a round-bottom flask under an inert atmosphere, dissolve methyl 2-
isocyanatoacetate in the anhydrous solvent.

Addition: Add benzyl alcohol to the solution dropwise at room temperature.

Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction's

progress by IR spectroscopy, observing the disappearance of the strong -N=C=O peak

around 2270 cm⁻¹.

Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The

resulting carbamate product is often pure enough for subsequent steps, but can be further

purified by column chromatography or recrystallization if necessary.

Applications in Drug Discovery and Medicinal
Chemistry
Methyl 2-isocyanatoacetate is more than a simple reagent; it is a strategic tool for molecular

design. Its ability to serve as a robust linker and introduce specific pharmacophoric features

makes it indispensable.

Peptidomimetics: The urea functionality is a well-established bioisostere for the peptide

bond. By reacting methyl 2-isocyanatoacetate with an amino acid or peptide fragment, a

urea linkage can be installed, imparting resistance to enzymatic degradation by proteases.[1]
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This is a critical strategy for converting biologically active peptides into viable drug

candidates with improved oral bioavailability and longer half-lives.[15]

Heterocycle Synthesis: The reactivity of the isocyanate group can be harnessed in

cyclization reactions to form a variety of nitrogen-containing heterocycles, which are

privileged scaffolds in many approved drugs.

Enzyme Inhibitors: As demonstrated by its use in synthesizing calpain inhibitors, the urea or

carbamate moiety formed from methyl 2-isocyanatoacetate can act as a key hydrogen

bond donor/acceptor, interacting with active site residues of target enzymes to achieve

potent inhibition.[2][3]

Safety, Handling, and Storage
Isocyanates are potent toxins and respiratory sensitizers and must be handled with extreme

care.

Hazard Profile
Inhalation: Isocyanates are highly toxic if inhaled.[16] Acute exposure can cause severe

irritation of the respiratory tract. Chronic low-level exposure can lead to sensitization,

resulting in occupational asthma, which can be life-threatening.[17] Once an individual is

sensitized, any subsequent exposure, even at extremely low levels, can trigger a severe

asthmatic attack.[17]

Skin/Eye Contact: The compound is a skin and eye irritant. Prolonged contact can cause an

allergic skin reaction.[17][18]

Safe Handling Procedures
Engineering Controls: All work involving methyl 2-isocyanatoacetate must be conducted in

a certified chemical fume hood with sufficient ventilation to keep exposure below permissible

limits.[13][19]

Personal Protective Equipment (PPE): This is not optional. Wear chemical-resistant gloves

(e.g., butyl rubber or nitrile), chemical safety goggles and a face shield, and a properly

buttoned lab coat at all times.[16][17][19] For operations with a higher risk of aerosolization,

a supplied-air respirator may be necessary.[16]
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Storage and Decontamination
Storage: Store in a tightly sealed container under an inert atmosphere (N₂ or Ar) in a cool,

dry, well-ventilated area away from moisture and incompatible materials (alcohols, amines,

strong bases).[13] The reagent is sensitive to moisture and will degrade over time if not

stored properly.

Spills & Decontamination: Spills should be treated immediately with an isocyanate-

neutralizing solution (commercially available, or a mixture of water, ammonia, and

detergent).[19] Absorb the mixture with an inert material like sand, collect it in an open

container, and move it to a safe, open area to allow for the safe release of any generated

CO₂ gas.

Conclusion
Methyl 2-isocyanatoacetate is a highly versatile and potent reagent for the modern synthetic

chemist. Its defined structure, predictable reactivity, and broad applicability make it a

cornerstone for the synthesis of complex organic molecules. By providing reliable access to

carbamate and urea linkages, it plays a crucial role in the development of new therapeutics,

particularly in the design of enzyme inhibitors and stable peptidomimetics. However, its

significant utility is matched by its hazardous nature. A thorough understanding of its properties

and strict adherence to safety protocols are paramount for harnessing its synthetic power

responsibly and effectively.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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